molecular formula C10H6ClN3S B1422398 4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1255784-69-0

4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B1422398
CAS No.: 1255784-69-0
M. Wt: 235.69 g/mol
InChI Key: ABOOEHMBZOBNDG-UHFFFAOYSA-N
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Description

4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrazine rings, with a chlorine atom at the 4-position and a thiophene ring at the 2-position

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, this compound can bind to enzyme active sites, altering their activity and leading to changes in metabolic flux . Additionally, this compound interacts with proteins involved in signal transduction, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Furthermore, this compound can influence cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects of this compound is essential for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can affect the levels of specific metabolites by modulating enzyme activity and altering metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions influence the compound’s localization and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyrazine with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction parameters is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the pyrazine ring.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene or pyrazine rings.

Scientific Research Applications

4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in the presence of a pyrimidine ring instead of a pyrazine ring.

    Thiophene-Substituted Pyrazoles: These compounds have a thiophene ring attached to a pyrazole ring but lack the additional pyrazine ring.

Uniqueness

4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and fused ring system, which confer distinct electronic and steric properties. These properties make it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and in material science for the development of advanced electronic materials .

Properties

IUPAC Name

4-chloro-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3S/c11-10-8-6-7(9-2-1-5-15-9)13-14(8)4-3-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOOEHMBZOBNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN=C(C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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